molecular formula C9H12N2O4S B11808682 4-Morpholinopyridine-3-sulfonic acid

4-Morpholinopyridine-3-sulfonic acid

Cat. No.: B11808682
M. Wt: 244.27 g/mol
InChI Key: ISOJWCNFMMRKRL-UHFFFAOYSA-N
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Description

4-Morpholinopyridine-3-sulfonic acid is a heterocyclic organic compound with the molecular formula C9H12N2O4S and a molecular weight of 244.27 g/mol . It is a derivative of pyridine, featuring a morpholine ring and a sulfonic acid group. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Morpholinopyridine-3-sulfonic acid typically involves the sulfonation of pyridine derivatives. One common method includes the oxidation of 3-chloropyridine to 3-chloropyridine-N-oxide, followed by sulfonation in an aqueous solution to introduce the sulfonic acid group . The reaction conditions often involve the use of strong acids like sulfuric acid at elevated temperatures.

Industrial Production Methods: Industrial production of pyridine-3-sulfonic acids, including this compound, can be achieved through similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Morpholinopyridine-3-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic reagents like amines or alcohols in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various functionalized pyridine compounds .

Scientific Research Applications

4-Morpholinopyridine-3-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Morpholinopyridine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The morpholine ring provides additional sites for chemical modification, enhancing its versatility in different applications .

Comparison with Similar Compounds

  • 4-(4-Morpholinyl)pyridine
  • 4-(4-Pyridinyl)morpholine
  • N-(4-Pyridinyl)morpholine

Comparison: 4-Morpholinopyridine-3-sulfonic acid is unique due to the presence of both a morpholine ring and a sulfonic acid group. This combination imparts distinct chemical properties, making it more versatile compared to similar compounds that may lack one of these functional groups .

Properties

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

4-morpholin-4-ylpyridine-3-sulfonic acid

InChI

InChI=1S/C9H12N2O4S/c12-16(13,14)9-7-10-2-1-8(9)11-3-5-15-6-4-11/h1-2,7H,3-6H2,(H,12,13,14)

InChI Key

ISOJWCNFMMRKRL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=NC=C2)S(=O)(=O)O

Origin of Product

United States

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